Potency and Selectivity Profile of Influenza Virus-IN-8 Against A/Puerto Rico/8/1934 (H1N1) Strain
In a direct head-to-head comparison, Influenza virus-IN-8 (A4) demonstrated an EC50 of 2.75 μM against the A/Puerto Rico/8/1934 (H1N1) strain in MDCK cells. While oseltamivir (OSC) was more potent with an EC50 of 0.18 μM, the selectivity index (SI = CC50/EC50) of A4 was 9.95, compared to >555.6 for OSC [1]. Against the same H1N1 strain, the macrocyclic peptide comparator Influenza A virus-IN-8 (S5) exhibits an IC50 of 6.7 nM, representing a distinct potency and mechanism profile [2]. This establishes A4 as a moderately potent but selective tool compound for NP-targeted studies, distinct from both neuraminidase inhibitors and HA-binding peptides.
| Evidence Dimension | Antiviral potency (EC50/IC50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | EC50 = 2.75 ± 0.09 μM; CC50 = 27.36 ± 2.40 μM; SI = 9.95 |
| Comparator Or Baseline | Oseltamivir (OSC): EC50 = 0.18 ± 0.07 μM, CC50 > 100 μM, SI > 555.6; Influenza A virus-IN-8 (S5): IC50 = 6.7 nM (H1 variant) |
| Quantified Difference | A4 is ~15-fold less potent than OSC but exhibits a distinct mechanism; A4 is ~410-fold less potent than S5 against H1. |
| Conditions | MDCK cells, A/Puerto Rico/8/1934 (H1N1) strain, MOI not specified for EC50; S5 data from H1N1 pseudovirus model [2] |
Why This Matters
This data clarifies that A4 is not a high-potency inhibitor, but rather a selective NP-targeting probe with a defined selectivity index, making it suitable for studies where moderate antiviral activity is acceptable in exchange for a novel mechanism.
- [1] Li P, et al. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. 2023;6(12):1841–1850. doi:10.1021/acsptsci.3c00174. View Source
- [2] TargetMol. Influenza A virus-IN-8 (S5) product page. Accessed via TargetMol.cn. Compound ID T74762. View Source
